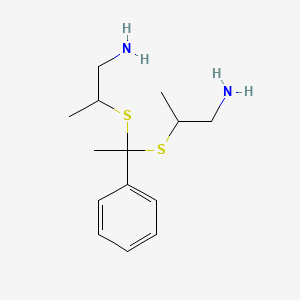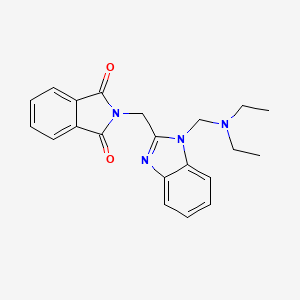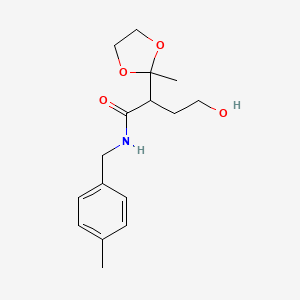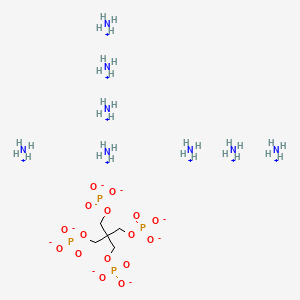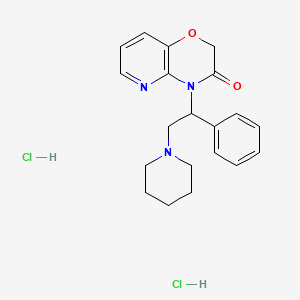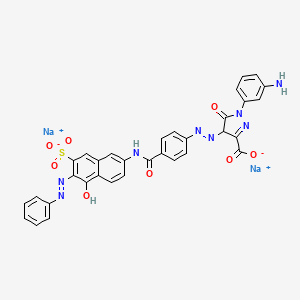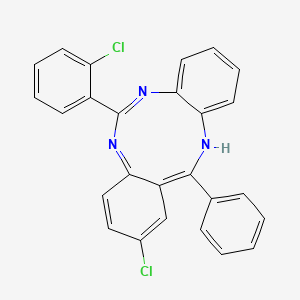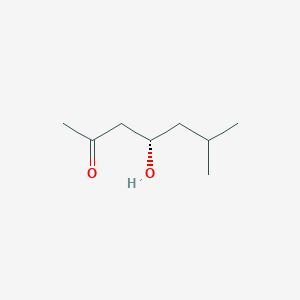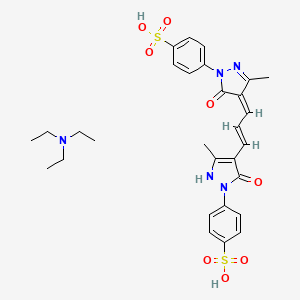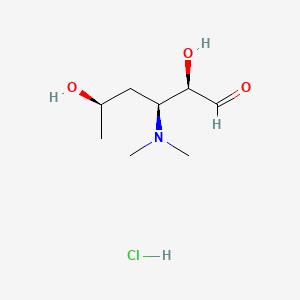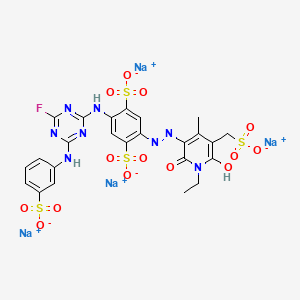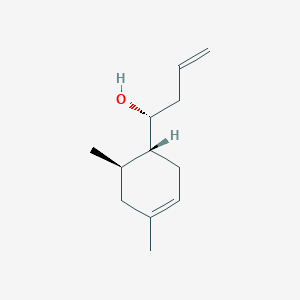
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,2-a]carbazole core, which is a fused ring system, and is substituted with a 4-methyl-1-piperazinyl group and a phenylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-a]carbazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the 4-Methyl-1-Piperazinyl Group: This can be achieved through nucleophilic substitution reactions where a piperazine derivative is reacted with the intermediate compound.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation or related reactions to introduce the phenylmethyl group onto the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Pyrido(3,2-a)carbazole: The parent compound without the 4-methyl-1-piperazinyl and phenylmethyl groups.
3-(4-Methyl-1-piperazinyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the piperazinyl group.
11-(Phenylmethyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the phenylmethyl group.
Uniqueness
The uniqueness of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrido[3,2-a]carbazole core with the 4-methyl-1-piperazinyl and phenylmethyl groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
127040-55-5 |
|---|---|
Molekularformel |
C27H26N4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
11-benzyl-3-(4-methylpiperazin-1-yl)pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C27H26N4/c1-29-15-17-30(18-16-29)26-14-12-23-24(28-26)13-11-22-21-9-5-6-10-25(21)31(27(22)23)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |
InChI-Schlüssel |
TWKKWXMYWPRPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
